molecular formula C10H12N4O2 B12926692 N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide CAS No. 918899-26-0

N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide

Cat. No.: B12926692
CAS No.: 918899-26-0
M. Wt: 220.23 g/mol
InChI Key: PVSMEPYPSKADEG-UHFFFAOYSA-N
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Description

N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide is a heterocyclic compound featuring a fused furopyridazine core substituted with amino and acetamide groups. The furo[3,4-d]pyridazine system combines a furan ring fused to a pyridazine moiety, which confers unique electronic and steric properties.

Properties

CAS No.

918899-26-0

Molecular Formula

C10H12N4O2

Molecular Weight

220.23 g/mol

IUPAC Name

N-(4-amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide

InChI

InChI=1S/C10H12N4O2/c1-4-7-5(2)16-10(12-6(3)15)8(7)9(11)14-13-4/h1-3H3,(H2,11,14)(H,12,15)

InChI Key

PVSMEPYPSKADEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN=C(C2=C(O1)NC(=O)C)N)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-dimethylfuran-3-carboxylate with hydrazine hydrate in the presence of acetic acid. The reaction mixture is heated to reflux, leading to the formation of the desired pyridazinone intermediate. This intermediate is then further reacted with acetic anhydride to yield this compound .

Chemical Reactions Analysis

N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide exhibits potential anticancer properties. Studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Preliminary studies suggest that it possesses activity against a range of bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents. The specific mechanisms of action appear to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Material Science

Polymer Additives
In material science, this compound is explored as an additive in polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials used in aerospace and automotive industries .

PropertyValue
Thermal StabilityEnhanced
Mechanical StrengthImproved

Agricultural Chemistry

Pesticide Development
The compound's structural characteristics make it a suitable candidate for developing novel pesticides. Research has indicated that it can act as a bioactive agent against pests while being less harmful to beneficial organisms. This dual action makes it an attractive option for sustainable agricultural practices .

Case Studies

  • Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxic effects on human breast cancer cells (MCF-7). The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : In another research project focusing on antibiotic resistance, this compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a promising reduction in bacterial load, suggesting potential as a new therapeutic agent against resistant strains.

Mechanism of Action

The mechanism of action of N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Furopyridazine vs. Thiazolidin/Oxazepin Derivatives
  • Target Compound : The fused furopyridazine system (six-membered pyridazine fused to a five-membered furan) differs from thiazolidin (five-membered sulfur-containing ring) and oxazepin (seven-membered oxygen-nitrogen ring) derivatives in .
    • Synthesis : Thiazolidin derivatives (e.g., Compounds 6–8) are synthesized via thioacetic acid cyclization (45% yields), while oxazepins (Compounds 9–11) use maleic anhydride (35–40% yields). The target compound’s synthesis likely requires specialized cyclization methods due to its fused heterocycle.
Acetamide Substituents
  • Target vs. Phenoxyacetamides: Synthetic auxins like WH7 and compound 533 () feature phenoxyacetamide groups linked to aromatic systems (e.g., triazole or pyridine), whereas the target’s acetamide is attached to a furopyridazine ring. This structural distinction may influence receptor binding and solubility .
Heteroatom Influence
  • Target vs. Thiadiazoles : Methazolamide metabolites () contain thiadiazole rings with sulfonamide groups, contrasting with the target’s oxygen-rich furopyridazine. Sulfur in thiadiazoles enhances metabolic conjugation (e.g., glutathione adducts), while the target’s oxygen atoms may improve solubility .

Physicochemical Properties

Compound Class Key Features Molecular Weight* Solubility (Predicted)
Furopyridazine (Target) Amino, acetamide, fused O/N-heterocycle ~265 g/mol Moderate (polar groups)
Thiazolidin (Compound 6) Coumarin, o-tolyl substituents ~480 g/mol Low (bulky substituents)
Phenoxyacetamides (WH7) Chlorophenoxy, triazole ~320 g/mol Variable (lipophilic groups)
Thiadiazoles (Methazolamide) Sulfonamide, methyl groups ~236 g/mol High (ionizable sulfonamide)

*Calculated or inferred from structural data.

Stereochemical Complexity

Complex acetamides in (e.g., stereoisomers o–n) highlight the role of stereochemistry in pharmacokinetics. The target compound’s planar furopyridazine core and lack of chiral centers suggest simpler synthesis and metabolism compared to multi-stereocenter analogs .

Research Implications

  • Drug Design: The target’s fused heterocycle offers a balance between rigidity (for target selectivity) and polarity (for solubility), distinguishing it from bulkier thiazolidins or lipophilic phenoxyacetamides.
  • Agrochemical Potential: Structural parallels to synthetic auxins () suggest possible herbicidal activity, but this requires empirical validation .

Biological Activity

N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}N4_4O2_2
  • Molecular Weight : 220.228 g/mol
  • CAS Number : 918899-26-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair mechanisms .
  • Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity against various pathogens. The structure-activity relationship (SAR) studies highlight modifications that enhance efficacy against bacterial strains .
  • Cognitive Enhancement : There is emerging interest in the use of this compound as a cognitive enhancer. Its potential effects on neurotransmitter systems may provide therapeutic benefits in neurodegenerative conditions .

In Vitro Studies

In vitro evaluations have demonstrated that this compound exhibits notable biological activities:

  • Antimicrobial Activity : In a study assessing the antimicrobial effects of related compounds, it was found that certain derivatives showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) as low as 0.24 µg/ml .
  • Cell Viability Assays : Cytotoxicity tests indicated that while some derivatives were effective against microbial strains, they exhibited minimal cytotoxic effects on human cell lines, suggesting a favorable therapeutic index .

Case Studies

A case study focusing on the application of this compound in treating infections revealed promising results:

  • Patients treated with formulations containing this compound demonstrated improved outcomes in terms of infection resolution and reduced recurrence rates compared to standard treatments .

Data Table: Biological Activity Overview

Activity TypeEffectivenessReference
AntimicrobialMIC as low as 0.24 µg/ml
Enzyme InhibitionEffective against PARP
Cognitive EnhancementPotential neuroprotective effects

Q & A

What are the established synthetic routes for N-(4-Amino-1,7-dimethylfuro[3,4-d]pyridazin-5-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves multi-step condensation and cyclization reactions. For example, aminopyrazoles can react with 1,3-difunctional reagents (e.g., anhydrides) to form pyridazine intermediates, followed by acetamide coupling . Key optimization strategies include:

  • Temperature control : Maintaining 60–80°C during cyclization to minimize side reactions.
  • Catalyst selection : Using mild Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate the product in >85% purity.
    Yield improvements (e.g., 90% in some acetamide syntheses) are achievable via stepwise intermediate characterization (TLC, HPLC) to monitor reaction progress .

Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR can confirm the furopyridazine scaffold and acetamide substitution. For example, aromatic protons in the pyridazine ring appear as doublets at δ 7.2–8.1 ppm, while methyl groups resonate at δ 2.1–2.5 ppm .
  • X-ray crystallography : Single-crystal analysis resolves tautomeric equilibria and hydrogen-bonding networks. A related acetamide derivative showed intramolecular N–H···O bonds stabilizing the planar structure .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) with <3 ppm error to validate the formula .

How can researchers investigate tautomeric equilibria in furopyridazine-based acetamides, and what analytical techniques resolve such dynamic structural behavior?

Answer:
Tautomerism (e.g., keto-enol or annular tautomerism) is common in pyridazine derivatives and can be studied via:

  • Variable-temperature NMR : Observing proton signal splitting at low temperatures (e.g., −40°C) to "freeze" tautomeric states. For example, pyrazolo[3,4-d]pyridazines exhibit distinct ¹H NMR peaks for tautomers at δ 6.8 and 7.3 ppm .
  • DFT calculations : Simulating energy barriers (e.g., 5–10 kcal/mol) between tautomers using Gaussian09 with B3LYP/6-31G(d) basis sets. Results correlate with experimental NMR data .

What computational strategies are recommended to predict the bioactivity of this compound against specific molecular targets?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against targets like PDE-5 (phosphodiesterase-5), where pyridazine derivatives show inhibitory activity. Dock the acetamide’s furo group into hydrophobic pockets (e.g., PDE-5 active site: PDB ID 1UDT) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict antimicrobial IC₅₀ values. Validation via leave-one-out cross-validation (R² > 0.8) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) with kinase targets .

How should researchers address contradictions between theoretical spectral predictions and experimental data for this compound?

Answer:
Discrepancies (e.g., NMR peak shifts or missing signals) arise from dynamic effects like tautomerism or solvent interactions. Mitigation strategies include:

  • Multi-technique validation : Cross-check NMR with IR (e.g., amide C=O stretch at ~1680 cm⁻¹) and mass spectrometry .
  • Solvent screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-dependent conformational changes.
  • Synchrotron XRD : High-resolution crystallography (0.8 Å) resolves electron density ambiguities in the acetamide group .

What are the challenges in determining the crystal structure of this compound, and how can they be mitigated?

Answer:
Challenges include poor crystal growth due to flexible substituents. Solutions involve:

  • Co-crystallization : Adding thiourea or resorcinol as co-formers to stabilize the lattice .
  • Low-temperature data collection : Using liquid N₂-cooled CCD detectors (100 K) to reduce thermal motion artifacts.
  • Density functional refinement : Applying SHELXL with anisotropic displacement parameters for accurate bond-length validation (mean σ = 0.003 Å) .

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